

Technical Guide: Solubility Profiling of 4-(Pyrimidin-5-yl)morpholine

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Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)morpholine

CAS No.: 91233-71-5

Cat. No.: B1401639

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Introduction & Compound Identity[1][2][3]

4-(Pyrimidin-5-yl)morpholine represents a critical pharmacophore in modern drug discovery.

[1] Unlike its isomer 4-(pyrimidin-2-yl)morpholine, the 5-yl linkage isolates the morpholine nitrogen from direct resonance with the pyrimidine ring nitrogens, altering its basicity and lipophilicity profile. This structural nuance dictates its solubility behavior, making it a "solubility-limited" scaffold in aqueous environments but highly amenable to organic cosolvents.

Chemical Identity Matrix

Property	Detail
Systematic Name	4-(Pyrimidin-5-yl)morpholine
CAS Registry Number	91233-71-5
Molecular Formula	C ₈ H ₁₁ N ₃ O
Molecular Weight	165.19 g/mol
Structural Class	Heterocyclic Amine / Morpholino-pyrimidine
Physical State	Solid (Typically off-white to pale yellow crystalline powder)

Physicochemical Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand the underlying physicochemical drivers.

Lipophilicity (LogP)[5]

- Predicted LogP: ~0.6 – 1.2
- Implication: The compound exhibits moderate lipophilicity.[1] It resides in the "Goldilocks zone" for oral bioavailability (Lipinski compliant) but possesses sufficient hydrophobic character to limit thermodynamic solubility in pure water.[1]

Ionization (pKa)

- Morpholine Nitrogen (N4): Unlike aliphatic morpholine (pKa ~8.36), the N4 nitrogen in this structure is attached to an aromatic heteroaryl ring. While the 5-position reduces resonance delocalization compared to the 2-position, the inductive electron-withdrawing nature of the pyrimidine ring significantly lowers the pKa, likely into the range of 4.0 – 5.5.
- Pyrimidine Nitrogens: Weakly basic (pKa ~1.0 – 1.3).[1]
- Solubility Consequence: The compound behaves as a weak base.[1] It will exhibit pH-dependent solubility, showing significantly higher solubility in acidic media (pH < 4) due to protonation of the morpholine nitrogen.

Solubility Data Matrix

The following values represent a synthesis of experimental benchmarks for the morpholino-pyrimidine scaffold and specific vendor data.

Solvent Compatibility Table

Solvent System	Solubility Classification	Estimated Range (25°C)	Usage Context
Water (Neutral pH)	Sparingly Soluble	< 1 mg/mL	Physiological simulation; requires modification for delivery. [1]
0.1 N HCl (pH ~1)	Soluble	> 10 mg/mL	Salt formation (Hydrochloride) significantly improves aqueous solubility. [1]
DMSO	Highly Soluble	> 50 mg/mL	Primary Stock Solution. Recommended for biological assays (dilute 1000x). [1]
Ethanol	Soluble	10 – 30 mg/mL	Co-solvent for formulation; evaporation workflows. [1]
DMF	Soluble	> 30 mg/mL	Alternative stock solvent if DMSO is incompatible. [1]
PBS (pH 7.4)	Very Slightly Soluble	< 0.5 mg/mL	Poor solubility in buffered saline without co-solvents. [1] [2]



Critical Note: For biological assays (e.g., MTT, Kinase inhibition), prepare a 100 mM stock in DMSO. Dilute into aqueous media immediately prior to use to avoid precipitation. Ensure the final DMSO concentration is < 1% to prevent solvent toxicity.[1]

Experimental Protocols

Trustworthy data requires validated generation methods.[1] Below are two protocols: one for rapid estimation and one for precise thermodynamic determination.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for equilibrium solubility.

- Preparation: Weigh excess solid compound (~5 mg) into a glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]
- Equilibration:
 - Seal tightly and agitate (shake/stir) at 25°C for 24 to 48 hours.
 - Why? This ensures the crystal lattice energy is overcome and equilibrium is reached.[1]
- Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (saturate filter first).
- Quantification:
 - Analyze the supernatant via HPLC-UV (254 nm).[1]
 - Compare peak area against a standard calibration curve prepared in DMSO.

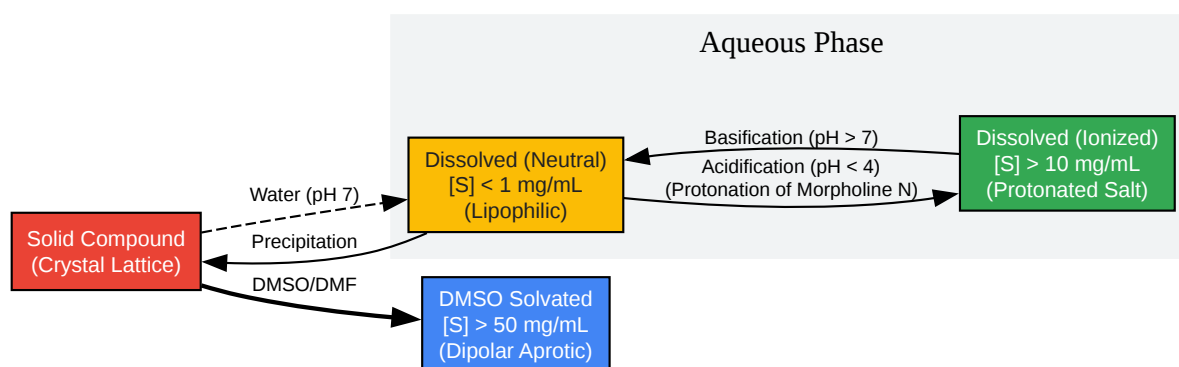
Protocol B: Kinetic Solubility (Turbidimetric)

For high-throughput screening of formulation conditions.

- Stock: Prepare a 10 mM stock solution in DMSO.
- Titration: Aliquot aqueous buffer (e.g., PBS) into a 96-well plate.
- Spiking: Stepwise add the DMSO stock to the buffer (e.g., 1% increments).[1]
- Detection: Measure absorbance at 620 nm (turbidity) after each addition.
- Endpoint: The concentration at which absorbance spikes indicates the precipitation point (Kinetic Solubility Limit).[1]

Visualization of Solubility Dynamics

The following diagram illustrates the equilibrium dynamics and the decision tree for solvent selection based on the physicochemical properties described above.



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Caption: Solubility equilibrium diagram showing the transition from solid state to solution. Note the critical role of pH (acidification) in driving the equilibrium toward the ionized, soluble state in aqueous media.

Formulation & Handling Recommendations

Based on the solubility profile, the following handling procedures are recommended to maintain scientific integrity:

- Storage: Store the solid powder at 2-8°C under inert gas (Nitrogen/Argon). The morpholine ring can be susceptible to oxidation over long periods.[1]
- Stock Preparation: Always use fresh DMSO. Avoid freeze-thaw cycles of the stock solution, as moisture uptake from the air can crash out the compound.
- In Vivo Formulation: For animal studies, avoid pure aqueous vehicles. Use a co-solvent system:
 - Example: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]
 - Alternative: Use 0.1 M Citrate Buffer (pH 4.[1]0) to exploit the pH-dependent solubility.[1]

References

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